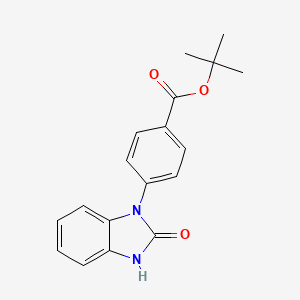

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

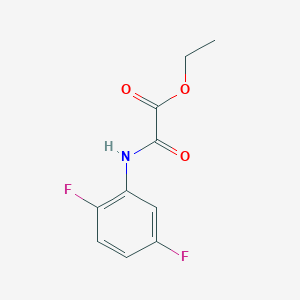

“tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate” is a compound that contains a benzimidazole nucleus . Benzimidazole is a heterocyclic aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .

Synthesis Analysis

Benzimidazole derivatives are synthesized by researchers due to their diverse biological and clinical applications . The title compound was synthesized according to the literature . The synthesis of benzimidazole derivatives is usually carried out through two steps: the construction of the desired benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by X-ray diffraction . The crystal structure adopts a triclinic form with specific parameters .Chemical Reactions Analysis

Benzimidazole and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Aplicaciones Científicas De Investigación

Organic Electronics and Polymer Synthesis

A study by Ozelcaglayan et al. (2012) focused on synthesizing a new benzimidazole unit for use in donor–acceptor–donor (D–A–D) type polymers. The synthesized monomers were electrochemically polymerized, and their optical and electronic properties were explored, indicating potential applications in organic electronics (Ozelcaglayan et al., 2012).

Anticancer and Antimicrobial Agents

Ray et al. (2007) investigated palladium, gold, and silver complexes of benzimidazole derivatives for their anticancer and antimicrobial activities. The palladium complexes showed potent anticancer properties, while the gold and silver complexes exhibited significant antimicrobial effects (Ray et al., 2007).

Synthetic Organic Chemistry

Jasch et al. (2012) explored tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry. These compounds were utilized in nucleophilic substitutions and radical reactions, demonstrating versatility for modifying benzene rings under mild conditions (Jasch et al., 2012).

Environmental and Catalytic Chemistry

Lee et al. (2016) reported the activation of oxygen and hydrogen peroxide by copper(II) coupled with hydroxylamine for the oxidation of organic contaminants. This study highlights the potential for environmental cleanup and catalytic oxidation processes (Lee et al., 2016).

Electroluminescent Materials

Zhang et al. (2018) synthesized tetraphenylethene-based benzimidazoles with aggregation-induced emission and mechanochromic properties. These compounds were utilized in electroluminescent devices, demonstrating their application in organic light-emitting diodes (Zhang et al., 2018).

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have various biological effects, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18(2,3)23-16(21)12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)19-17(20)22/h4-11H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVMUAVVINYWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698881-96-7 |

Source

|

| Record name | tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)

![5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2872278.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2872280.png)

![4-Methyl-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2872281.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2872283.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)

![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)